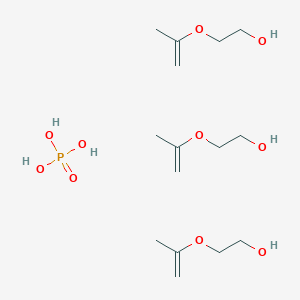![molecular formula C5H6N4O2S B14504306 [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid CAS No. 64499-99-6](/img/structure/B14504306.png)
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid: is a chemical compound that belongs to the class of tetrazine derivatives. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the tetrazine ring in the structure of this compound contributes to its distinct reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Acetic Acid Functionalization: The acetic acid moiety can be incorporated through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.
Biology
Bioconjugation: The tetrazine ring can participate in bioorthogonal click chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.
Drug Development: The compound’s unique structure can be explored for the development of novel therapeutic agents.
Medicine
Imaging: The compound can be used in the development of imaging agents for diagnostic purposes, such as positron emission tomography (PET) tracers.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazine ring can undergo bioorthogonal reactions with strained alkenes and alkynes, forming stable covalent bonds. This property is exploited in bioconjugation and imaging applications. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.
[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]benzoic acid: Features a benzoic acid moiety, providing unique properties for material science applications.
Uniqueness
Bioorthogonal Reactivity: The tetrazine ring’s ability to undergo rapid and selective reactions with strained alkenes and alkynes sets it apart from other compounds.
Properties
CAS No. |
64499-99-6 |
|---|---|
Molecular Formula |
C5H6N4O2S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-8-6-3(7-9-5)2-4(10)11/h2H2,1H3,(H,10,11) |
InChI Key |
YJLGBXZOHHUFIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


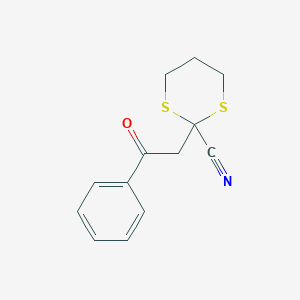
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
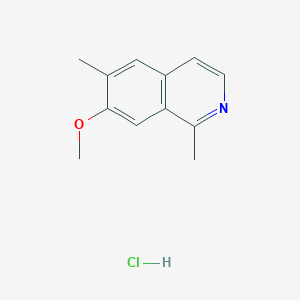
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
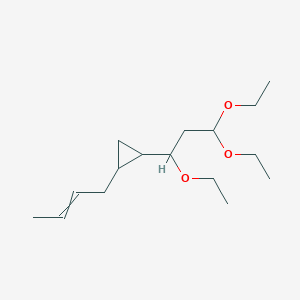
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
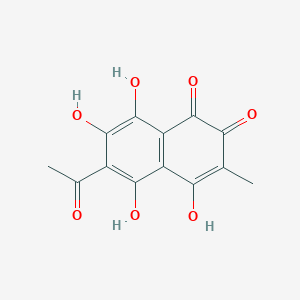
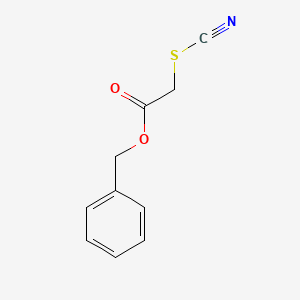
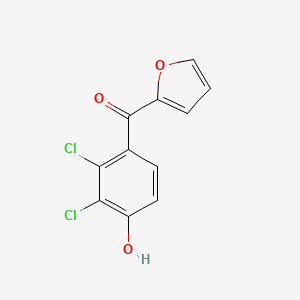
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
